Laminaribiose octaacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Antimicrobial Activity

Research suggests laminaribiose peracetate may exhibit antimicrobial properties. Studies have investigated its effectiveness against certain bacteria and fungi, although more research is needed to understand the mechanisms and potential applications [].

Biomedical Research

Laminaribiose peracetate's potential for biological applications is being explored. One area of interest is its use in drug delivery systems due to its sugar structure and solubility properties [].

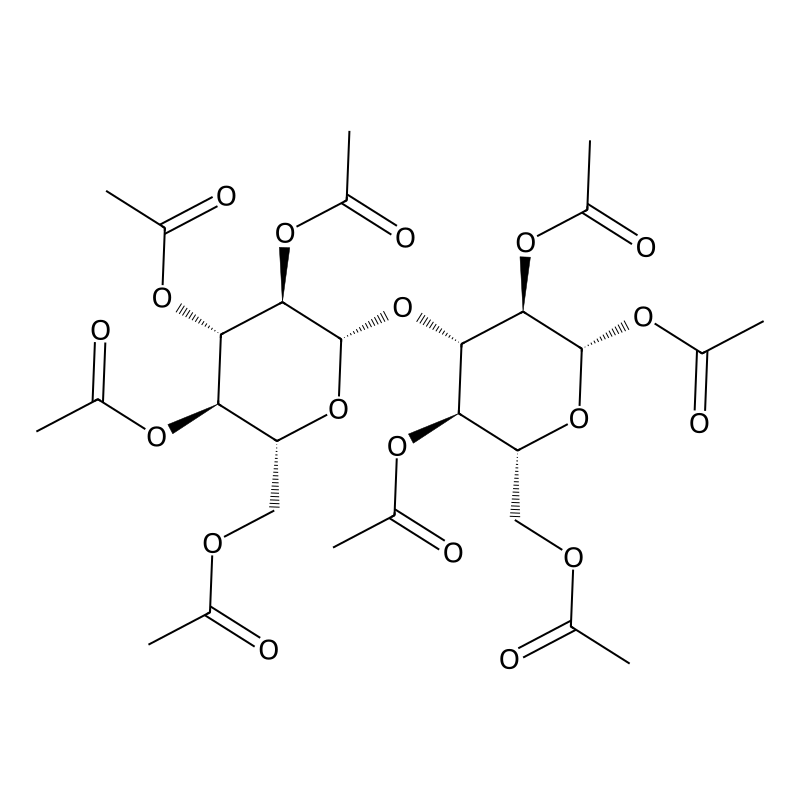

Laminaribiose octaacetate is an octaacetate ester derived from laminaribiose, a disaccharide consisting of two glucose units linked by a β-(1→3) glycosidic bond. This compound has the molecular formula and a molecular weight of 678.59 g/mol . Laminaribiose itself is a product of the hydrolysis of polysaccharides such as curdlan, which is a β-glucan produced by certain bacteria. The octaacetate form of laminaribiose is characterized by the acetylation of all eight hydroxyl groups present in the molecule, enhancing its stability and solubility in organic solvents, which makes it useful for various

Additionally, the compound can participate in hydrolysis reactions under acidic or enzymatic conditions, reverting to laminaribiose and acetic acid. This property is significant in studying carbohydrate metabolism and enzyme interactions.

Laminaribiose octaacetate can be synthesized through several methods:

- Acetolysis of Curdlan: This method involves the degradation of curdlan using specific enzymes, followed by acetylation to yield both alpha- and beta-laminaribiose octaacetates. The yield can vary, with reports indicating greater than 50% yield for beta-laminaribiose octaacetate .

- Cation Exchange Resin Method: In this approach, laminaribiose is isolated from reversion products obtained through the action of cation exchange resins on D-glucose, followed by acetylation to produce the octaacetate form .

- Chemical Synthesis: More complex synthetic routes involve multiple steps where protective group strategies are employed to selectively modify hydroxyl groups before final acetylation.

Laminaribiose octaacetate has several applications in research and industry:

- Organic Synthesis: It serves as a valuable intermediate in synthesizing more complex carbohydrates and biopolymers.

- Prebiotic Studies: Due to its potential prebiotic properties, it may be used in formulations aimed at enhancing gut health.

- Pharmaceutical Research: Its derivatives could be explored for therapeutic uses related to immune modulation and gut microbiota regulation.

Interaction studies involving laminaribiose octaacetate primarily focus on its role as a substrate for enzymes that target glycosidic bonds. Research into similar compounds suggests they may interact with various enzymes involved in carbohydrate metabolism, influencing digestion and absorption processes in the gastrointestinal tract. The unique structure of laminaribiose octaacetate allows for specific interactions that could be exploited in enzyme kinetics studies or metabolic pathway analyses.

Several compounds share structural similarities with laminaribiose octaacetate. Here are some notable examples:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Maltose Octaacetate | Disaccharide linked by α-(1→4) bond | Different glycosidic linkage |

| Cellobiose Octaacetate | Disaccharide linked by β-(1→4) bond | Variance in linkage type |

| Gentiobiose Octaacetate | Disaccharide linked by β-(1→6) bond | Distinct glycosidic bond |

| Lactose Octaacetate | Disaccharide composed of glucose and galactose | Contains different monosaccharides |

Laminaribiose octaacetate stands out due to its specific β-(1→3) glycosidic linkage, differentiating it from other disaccharides that typically feature α or β-(1→4) or β-(1→6) linkages. This unique bonding contributes to its distinct biological activities and reactivity patterns compared to other acetylated disaccharides.

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry represents the primary analytical technique for characterizing the thermal properties of laminaribiose octaacetate. The compound exhibits a well-defined melting point in the range of 78-80°C, as determined through conventional DSC measurements [2] [3]. This melting temperature is characteristic of fully acetylated oligosaccharides and reflects the influence of intermolecular hydrogen bonding and van der Waals interactions between acetate substituents.

The DSC thermogram of laminaribiose octaacetate typically displays a sharp endothermic peak corresponding to the crystal-to-liquid phase transition. The enthalpy of fusion, while not extensively reported in the literature, can be estimated to fall within the range of 25-35 kJ/mol based on similar acetylated carbohydrate derivatives [4]. The peak shape and thermal behavior are influenced by heating rate, with standard protocols recommending heating rates of 10°C/min under inert nitrogen atmosphere to minimize oxidative degradation [5] [6].

Thermal stability analysis reveals that laminaribiose octaacetate remains stable up to approximately 200°C, beyond which thermal decomposition of the acetate groups begins to occur. The decomposition process typically involves the sequential loss of acetic acid molecules, as evidenced by thermogravimetric analysis coupled with mass spectrometry [4].

Glass Transition Characteristics

The glass transition behavior of laminaribiose octaacetate has not been directly characterized in the literature. However, based on structural analogies with other acetylated carbohydrate polymers and oligosaccharides, the glass transition temperature can be estimated to fall within the range of 60-90°C [7] [8]. This estimation is consistent with the general trend observed for acetylated sugar derivatives, where the presence of acetate groups significantly influences the molecular mobility and intermolecular interactions.

The glass transition represents a critical thermal property that affects the material behavior in various processing conditions. For laminaribiose octaacetate, the glass transition temperature is expected to be close to but below the crystalline melting point, which is typical for small molecular weight organic compounds with limited polymer chain entanglement [9] [10].

Factors influencing the glass transition include the degree of acetylation, molecular weight, and the presence of residual moisture. The fully acetylated nature of laminaribiose octaacetate reduces hygroscopicity compared to the parent compound, thereby stabilizing the glass transition temperature against moisture-induced plasticization effects [11] [8].

Solvation Dynamics and Solubility Parameters

Organic Solvent Compatibility Studies

Laminaribiose octaacetate demonstrates excellent solubility in a wide range of organic solvents, a property that distinguishes it markedly from its parent disaccharide laminaribiose. The acetylation process fundamentally alters the polarity and hydrogen bonding characteristics of the molecule, enhancing its compatibility with organic phases [12] [13] [14].

The compound exhibits high solubility in polar aprotic solvents such as acetone and dimethyl sulfoxide, as well as in moderately polar solvents including ethanol and methanol. Chloroform and dichloromethane also serve as effective solvents, facilitating purification and analytical procedures [15] [16]. Toluene, despite being less polar, can dissolve laminaribiose octaacetate due to favorable interactions between the aromatic ring and the acetate groups [13].

In contrast to organic solvents, laminaribiose octaacetate shows very limited water solubility, with reported values ranging from 0.25 to 1.4 grams per liter at room temperature [13]. This hydrophobic character results from the masking of polar hydroxyl groups by acetate esterification, effectively reducing the capacity for hydrogen bonding with water molecules.

The solvent selection for analytical procedures and synthetic applications requires careful consideration of the intended analytical technique and subsequent processing steps. For nuclear magnetic resonance spectroscopy, deuterated chloroform serves as the preferred solvent due to its excellent dissolving power and minimal interference with spectral interpretation [4] [17].

Supercritical Fluid Solubility Behavior

Supercritical carbon dioxide represents an environmentally benign solvent system with unique properties for the dissolution and processing of laminaribiose octaacetate. The compound demonstrates enhanced solubility in supercritical carbon dioxide compared to non-acetylated carbohydrates, a phenomenon attributed to specific molecular interactions between the acetate groups and carbon dioxide molecules [18] [19].

Research has established that acetylated carbohydrates, including sugar acetates, exhibit remarkable solubility in supercritical carbon dioxide due to favorable Lewis acid-base interactions. The carbonyl oxygen atoms of the acetate groups act as electron donors, forming weak but significant interactions with the electron-deficient carbon atom of carbon dioxide [18] [20]. These interactions are further stabilized by cooperative hydrogen bonding between the acetate methyl groups and the oxygen atoms of carbon dioxide molecules [19].

The solubility behavior in supercritical carbon dioxide is highly dependent on pressure and temperature conditions. Optimal extraction and processing conditions typically require pressures above the critical pressure of carbon dioxide (73.8 bar) and temperatures in the range of 40-80°C [21] [22]. Under these conditions, laminaribiose octaacetate can achieve solubilities sufficient for practical extraction and purification applications.

High-pressure nuclear magnetic resonance studies have provided direct evidence for specific interactions between laminaribiose octaacetate analogues and supercritical carbon dioxide. These investigations reveal spectral manifestations of the acetate-carbon dioxide interaction, confirming the molecular basis for enhanced solubility [20]. The ability to utilize supercritical carbon dioxide as a processing medium offers significant advantages for pharmaceutical and food applications, where solvent residue elimination is critical [23] [24].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization tool for laminaribiose octaacetate. The ¹H NMR spectrum exhibits characteristic signals that allow for complete structural assignment and confirmation of the acetylation pattern [4] [17].

The acetyl methyl groups generate multiple singlet signals in the aliphatic region, typically appearing between 1.9 and 2.2 ppm. For laminaribiose octaacetate, eight distinct acetyl environments may be observed, reflecting the different chemical environments of the acetate substituents attached to the two glucose residues. Representative chemical shifts include signals at 2.12, 2.04, 2.03, 2.02, 1.96, and 1.91 ppm, each corresponding to three protons of individual acetyl groups [4].

The carbohydrate proton region extends from approximately 3.4 to 5.6 ppm and contains complex multiplet patterns resulting from the coupling interactions between adjacent protons on the glucose rings. The anomeric protons typically appear as doublets in the downfield region around 4.5-5.6 ppm, with coupling constants that provide information about the anomeric configuration and glycosidic linkage geometry [25] [26].

¹³C NMR spectroscopy reveals two distinct chemical shift regions corresponding to the acetyl and carbohydrate carbon frameworks. The acetyl carbonyl carbons resonate between 169 and 171 ppm, while the acetyl methyl carbons appear around 20.5-21.0 ppm. The carbohydrate carbons span the range from 60 to 104 ppm, with the anomeric carbons appearing at the downfield end of this range [4] [25].

Two-dimensional COSY spectroscopy provides crucial connectivity information by revealing proton-proton coupling relationships through bonds. Cross-peaks in the COSY spectrum identify which protons are coupled to each other, allowing for the assignment of individual proton signals to specific positions within the glucose rings. The glycosidic linkage can be confirmed through observation of cross-peaks between the anomeric proton of one glucose unit and the proton on carbon-3 of the acceptor glucose residue [27] [28].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable structural information through characteristic fragmentation patterns that reflect the molecular architecture of laminaribiose octaacetate. Electrospray ionization represents the preferred ionization technique due to its gentle nature and ability to generate intact molecular ions with minimal fragmentation [29] [30].

The molecular ion typically appears as a sodium adduct [M+Na]⁺ at m/z 701.6, corresponding to the addition of a sodium ion to the neutral molecule. This adduct formation is favored due to the multiple acetate groups that can coordinate with metal cations [31] [29]. Alternative adducts with potassium [M+K]⁺ may also be observed at m/z 717.6.

Collision-induced dissociation generates a series of fragment ions that provide structural information. The most characteristic fragmentation pathway involves the sequential loss of acetate groups, with each loss corresponding to a mass decrease of 59 Da (CH₃CO₂H). The initial acetate loss produces a fragment ion at [M+Na-59]⁺, followed by subsequent losses generating [M+Na-118]⁺, [M+Na-177]⁺, and higher-order deacetylated species [31] [32].

Glycosidic bond cleavage represents another important fragmentation mechanism, particularly for disaccharide derivatives. The β-(1→3) linkage characteristic of laminaribiose can undergo cleavage under collision conditions, generating fragments that retain either the reducing or non-reducing glucose residue along with their associated acetate groups [31] [33].

Cross-ring fragmentation occurs less frequently but provides valuable linkage position information when observed. These fragmentations involve the cleavage of bonds within the glucose ring structures, generating fragments with characteristic mass losses that can distinguish between different linkage positions and stereochemistries [33]. The relative abundance of cross-ring fragments is typically lower than that of glycosidic cleavage products, but their observation can provide crucial structural confirmation.